Diethyl methylthiomethylphosphonate

Catalog No.
S752379
CAS No.
28460-01-7
M.F
C6H15O3PS
M. Wt
198.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl methylthiomethylphosphonate

CAS Number

28460-01-7

Product Name

Diethyl methylthiomethylphosphonate

IUPAC Name

1-[ethoxy(methylsulfanylmethyl)phosphoryl]oxyethane

Molecular Formula

C6H15O3PS

Molecular Weight

198.22 g/mol

InChI

InChI=1S/C6H15O3PS/c1-4-8-10(7,6-11-3)9-5-2/h4-6H2,1-3H3

InChI Key

RAABCCZMKIIGJW-UHFFFAOYSA-N

SMILES

CCOP(=O)(CSC)OCC

Canonical SMILES

CCOP(=O)(CSC)OCC

The exact mass of the compound Diethyl(methylthiomethyl)phosphonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Diethyl methylthiomethylphosphonate (CAS 28460-01-7) is a highly specialized Horner-Wadsworth-Emmons (HWE) reagent utilized primarily for the synthesis of methyl vinyl sulfides and the subsequent one-carbon homologation of aldehydes and ketones [1]. In industrial and advanced laboratory procurement, this compound is prioritized over traditional Wittig reagents because it yields a highly water-soluble diethyl phosphate byproduct, eliminating the need for tedious chromatographic removal of phosphine oxides [2]. Furthermore, the specific methylthio functionality offers a distinct advantage in downstream processing, as the resulting enol thioethers can be hydrolyzed under significantly milder conditions than their phenylthio counterparts[3].

Generic substitution of Diethyl methylthiomethylphosphonate with common homologation alternatives severely compromises process scalability and substrate tolerance [1]. If a buyer substitutes this compound with a standard Wittig reagent such as methoxymethylenetriphenylphosphorane, the reaction will generate stoichiometric amounts of triphenylphosphine oxide (TPPO), a byproduct that frequently traps target molecules and necessitates solvent-intensive purification [2]. Conversely, substituting with the closely related diethyl (phenylthiomethyl)phosphonate yields phenyl vinyl sulfides, which require significantly harsher, more forcing conditions for subsequent thioether cleavage, risking the degradation of sensitive functional groups in complex target molecules [3].

Byproduct Partitioning and Process Scalability vs. Wittig Reagents

When comparing the olefination of aldehydes, Diethyl methylthiomethylphosphonate operates via the HWE mechanism, generating diethyl phosphate as a byproduct. Diethyl phosphate is highly soluble in aqueous media and is quantitatively removed via standard aqueous workup . In contrast, the baseline Wittig equivalent, methoxymethylenetriphenylphosphorane, generates triphenylphosphine oxide (TPPO). TPPO exhibits high organic solubility and typically requires repeated crystallization or silica gel chromatography for complete removal, increasing solvent consumption and processing time[1].

Evidence DimensionByproduct removal method
Target Compound DataAqueous wash (Diethyl phosphate)
Comparator Or BaselineChromatography/Crystallization (TPPO from Wittig reagent)
Quantified DifferenceElimination of chromatography step
ConditionsStandard olefination workup

Eliminating TPPO removal dramatically improves the manufacturability and environmental factor (E-factor) of scaled-up homologation sequences.

Downstream Cleavage Efficiency vs. Phenylthio Analogs

Diethyl methylthiomethylphosphonate yields methyl vinyl sulfides upon reaction with carbonyls, whereas the analog diethyl (phenylthiomethyl)phosphonate yields phenyl vinyl sulfides. Methyl vinyl sulfides undergo hydrolysis to the corresponding homologous aldehydes or ketones under milder thiophilic Lewis acid conditions (e.g., Hg(II) salts at ambient temperature) [1]. Phenyl vinyl sulfides often require extended heating or stronger oxidative cleavage conditions, which can lead to a significant reduction in overall yield when sensitive functional groups are present [2].

Evidence DimensionHydrolysis conditions for resulting vinyl sulfide
Target Compound DataMild thiophilic cleavage (ambient temp)
Comparator Or BaselineExtended heating / strong oxidants (Phenylthio analog)
Quantified DifferencePreservation of sensitive functional groups
ConditionsHydrolysis of vinyl sulfides to homologous carbonyls

Procuring the methylthio reagent ensures that downstream unmasking steps do not destroy complex, high-value molecular architectures.

Primary Olefination Yield and Stereoselectivity

In the synthesis of 1-methylthioalkenes from diverse aliphatic and aromatic aldehydes, the lithium salt of Diethyl methylthiomethylphosphonate consistently delivers isolated yields of 60-85% [1]. Furthermore, as an HWE reagent, it inherently favors the formation of the (E)-isomer due to the thermodynamic control of the intermediate oxaphosphetane, whereas non-stabilized Wittig reagents often produce complex E/Z mixtures that require challenging downstream separations[2].

Evidence DimensionOlefination Yield and Stereocontrol
Target Compound Data60-85% yield, high (E)-selectivity
Comparator Or BaselineVariable yield, E/Z mixtures (Standard Wittig)
Quantified DifferenceHigher stereopurity of the intermediate
ConditionsReaction of lithium salt with aldehydes at -78 to 0 °C

High stereoselectivity in the olefination step prevents yield loss during the isolation of specific geometric isomers for subsequent asymmetric transformations.

Chromatography-Free One-Carbon Homologation

Ideal for industrial scale-up where aldehydes or ketones must be converted to their one-carbon extended homologs without the bottleneck of triphenylphosphine oxide removal[1].

Synthesis of Complex Fused Heterocycles

Specifically utilized as a reactant in the total synthesis of complex alkaloids (e.g., (+)-minfiensine) via organocatalytic Diels-Alder and radical cyclizations, where the methylthio group serves as a crucial, easily manipulated directing/leaving group .

Preparation of Functionalized β-Ketophosphonates

Employed as a highly efficient precursor for the synthesis of diethyl 1-methylthio-2-oxo-2-phenylethylphosphonates and related derivatives, which are valuable building blocks in medicinal chemistry requiring mild downstream deprotection .

XLogP3

1

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.37%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Diethyl (methylthiomethyl)phosphonate

Dates

Last modified: 08-15-2023

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